(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 775280-91-6
VCID: VC2021817
InChI: InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

CAS No.: 775280-91-6

Cat. No.: VC2021817

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid - 775280-91-6

Specification

CAS No. 775280-91-6
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name (3R)-3-amino-3-naphthalen-1-ylpropanoic acid
Standard InChI InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Standard InChI Key BIOQBKBTOAMMDG-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N
SMILES C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid features a naphthalene ring attached at its 1-position to the beta-carbon of a propanoic acid chain. This beta-carbon also bears an amino group, creating a chiral center with the R-configuration. The molecular structure can be represented in various formats, including SMILES notation: C1=CC=C2C(=C1)C=CC=C2C@@HN, which captures both the connectivity and stereochemistry of the molecule .

The naphthalene moiety consists of two fused benzene rings, providing a planar, aromatic system that contributes to the compound's ability to engage in π-π interactions with aromatic amino acid residues in protein binding sites. The chiral center plays a crucial role in the compound's biological activity, as different stereoisomers often exhibit varied binding affinities and activities .

Physical and Chemical Properties

The compound (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid has well-defined physicochemical properties that influence its behavior in biological systems and chemical reactions. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
CAS Number775280-91-6
LogP2.3143
Topological Polar Surface Area (TPSA)63.32 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds3
Recommended StorageRoom temperature

The compound's moderate lipophilicity (LogP = 2.3143) indicates a balance between hydrophilic and hydrophobic properties, which is favorable for membrane permeability while maintaining sufficient water solubility. The topological polar surface area of 63.32 Ų is within the range considered acceptable for oral bioavailability, suggesting potential for drug development applications .

Isomers and Related Compounds

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid has several important isomers and related compounds. Its enantiomer, (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 275826-46-5), possesses the opposite stereochemistry at the chiral center. This stereochemical difference can significantly affect biological activities and interactions with chiral receptors or enzymes .

Another important related compound is the Boc-protected derivative, (R)-N-Boc-3-amino-3-(naphthalen-1-yl)propanoic acid, where the amino group is protected with a tert-butoxycarbonyl (Boc) group. This protected form is particularly useful in peptide synthesis and other chemical transformations where the reactivity of the amino group needs to be controlled .

The hydrochloride salt, (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride (CAS: 499977-24-1), has also been reported and may offer improved solubility in aqueous media compared to the free base form .

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques include recrystallization, column chromatography, and preparative HPLC, especially for obtaining enantiomerically pure samples.

The characterization of the compound typically involves a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For confirming the structure and purity

  • Mass Spectrometry: For determining the molecular weight and fragmentation pattern

  • Infrared Spectroscopy: For identifying functional groups

  • Optical Rotation: For confirming the enantiomeric purity

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and separating enantiomers

The compound's purity is often determined using analytical HPLC, with acceptable purities typically exceeding 97% for research applications .

Biological Activities and Applications

Enzyme Inhibition Studies

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives have been studied for their inhibitory effects on trans-sialidase of Trypanosoma cruzi (TcTS), an enzyme crucial for the virulence and survival of this parasite in host cells. TcTS catalyzes the transfer of sialic acid from host glycoconjugates to parasite surface molecules, making it an important target for developing anti-Chagas agents .

In enzyme inhibition studies, derivatives of 3-amino-3-arylpropionic acids with a naphthyl group showed significant inhibition of TcTS activity. While the parent compound exhibited modest inhibition, derivatives created by modifying the amino group, particularly phthaloyl derivatives, demonstrated enhanced inhibitory activity .

Table 2: Enzyme Inhibition Data for Selected Compounds

CompoundDescriptionTcTS Inhibition (%)
A-11 (related to parent compound)3-Amino-3-(naphthalen-1-yl)propanoic acid8.3
B-11Phthaloyl derivative65.8
C-11Trimellitic anhydride derivative66.9
D-114-Methylphthaloyl derivative86.9

Molecular Docking and Binding Interactions

Interaction with Trans-sialidase

Molecular docking studies have provided insights into the binding mode of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives with the trans-sialidase enzyme of Trypanosoma cruzi. The compound's binding affinity has been compared with that of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a known ligand of TcTS with a predicted binding affinity of -7.8 kcal/mol .

The docking analysis revealed that (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (compound A-11 in the research) exhibited a predicted binding affinity of -9.0 kcal/mol, which is higher than the reference DANA. The compound forms hydrogen bonds with key amino acid residues in the enzyme's catalytic site, including Tyr342, Arg53, and Arg35. Additionally, π-π stacking interactions occur between the naphthalene ring and Val95, while hydrophobic interactions are observed with Tyr119 and Trp312 .

Key Binding Interactions

The binding interactions of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid with the TcTS enzyme involve several key features:

  • The carboxylic group forms hydrogen bonds with Arg35 and Tyr342.

  • The amino group interacts with Arg53 through hydrogen bonding.

  • The naphthalene ring engages in π-π stacking with Val95.

  • Hydrophobic interactions occur between the aromatic ring and Tyr119 and Trp312 .

For the phthaloyl derivatives with enhanced inhibitory activity, additional interactions are observed, particularly with Trp312 and Glu230. These interactions appear to be critical for the improved inhibitory potency observed with these derivatives .

Comparison with Related Compounds

Comparison with (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid

The stereoisomer (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid differs from the R-isomer only in the configuration at the chiral center. While both compounds share identical chemical formulas and physical properties, their biological activities can differ significantly due to the stereoselectivity of biological targets .

The search results don't provide specific comparative data between the R and S enantiomers, but it's well established in medicinal chemistry that stereochemistry can dramatically influence a compound's interaction with biological receptors and enzymes, often resulting in different pharmacological profiles .

Comparison with Protected Derivatives

The N-Boc protected derivative, (R)-N-Boc-3-amino-3-(naphthalen-1-yl)propanoic acid, has been studied and is particularly useful in synthetic chemistry. The protection of the amino group with the Boc group modifies the reactivity of the compound, making it suitable for controlled reactions in peptide synthesis and other applications .

This protected derivative has a higher molecular weight (315.36 g/mol) compared to the parent compound and exhibits different physicochemical properties, including increased lipophilicity due to the addition of the tert-butoxycarbonyl group .

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